molecular formula C19H18N2O3 B5082802 5-benzoyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone

5-benzoyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone

Cat. No.: B5082802
M. Wt: 322.4 g/mol
InChI Key: GPUHZEKWKMJOIP-UHFFFAOYSA-N
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Description

“5-benzoyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone” is a chemical compound with the molecular formula C19H18N2O3 . It is being investigated for clinical use in various conditions such as atrophy, sepsis, psoriasis, type 2 diabetes mellitus, and muscular dystrophy .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. For instance, one study describes the synthesis of a Schiff base ligand bearing a pyrimidine ring, derived from the condensation reaction of a pyrimidine amine with 2-hydroxy-1-naphthaldehyde . Another study mentions the reaction of 2-amino-5-methyl thiazole with bis(methylthio)methylene malanonitrile .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For example, it can react with some electrophiles and nucleophiles, such as alkyl halides, ethyl chloroacetate, or amines, hydrazines, etc . The resulting compounds can be used in further syntheses to obtain new types of heterocycles with possible biological and pharmaceutical activities .

Properties

IUPAC Name

5-benzoyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-12-16(18(22)14-6-4-3-5-7-14)17(21-19(23)20-12)13-8-10-15(24-2)11-9-13/h3-11,17H,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPUHZEKWKMJOIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)OC)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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